3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
Description
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Properties
IUPAC Name |
3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-11-12-23(34-2)22(16-21)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDXKBZMKSIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide is a complex molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol. The structure features a benzamide core linked to an imidazole ring and a dimethoxyphenyl group, which may influence its pharmacological properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, similar benzamide derivatives have shown activity against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often targeted in cancer therapy .
- Targeting Protein Degradation : Recent studies indicate that compounds with similar structures can induce targeted protein degradation through the ubiquitin-proteasome pathway, potentially leading to the degradation of oncogenic proteins .
- Antitumor Activity : Benzamide derivatives have been reported to exhibit antitumor effects by inhibiting cell proliferation in various cancer cell lines. This suggests that the compound may also possess similar properties, contributing to its potential as an anticancer agent .
Case Studies
- In Vitro Studies : A study evaluating the biological activity of benzamide derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Animal Models : In vivo studies using murine models have demonstrated that certain benzamide analogs can reduce tumor size significantly when administered at specific dosages, indicating their potential for therapeutic use in oncology .
Comparative Data Table
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For example, the introduction of thioether groups has been shown to improve solubility and bioavailability, which are critical for effective therapeutic applications.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that similar compounds exhibit favorable PK profiles with moderate half-lives and low toxicity at therapeutic doses .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound). Investigations should focus on:
- Mechanistic Studies : Detailed mechanistic studies to confirm pathways involved in its biological activity.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
- Structural Optimization : Exploring structural analogs to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
